molecular formula C13H16BNO2S B1426091 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine CAS No. 1034579-02-6

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine

Cat. No. B1426091
M. Wt: 261.2 g/mol
InChI Key: ZFALGGJIXOGZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine” is a chemical compound with the empirical formula C13H17BN2O2 . It is a colorless to yellow liquid or semi-solid or solid .


Synthesis Analysis

The synthesis of this compound involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The compound was acquired through two substitution reactions, as expected, and had a high yield (total yield: 78.1%) .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The crystal structure of a similar compound was found to be triclinic, with specific dimensions and angles .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 243-248 °C . Its molecular weight is 244.10 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study by Huang et al. (2021) elaborates on the synthesis of boric acid ester intermediates, including compounds related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine, through a three-step substitution reaction. The compounds were verified using FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).
  • Crystallographic and DFT Studies : The crystal structures of related compounds were determined by X-ray diffraction and analyzed through Density Functional Theory (DFT), revealing insights into molecular structures and physicochemical properties (Huang et al., 2021).

Chemical Properties and Reactivity

  • Structural Analysis : Sopková-de Oliveira Santos et al. (2003) reported on the structural differences and chemical reactivity of pyridin-2-ylboron derivatives, including variations of the compound . These differences were examined through crystal structures and ab initio calculations, highlighting the compounds' stability and reactivity (Sopková-de Oliveira Santos et al., 2003).

Application in Organic Synthesis

  • Use in Polyheterocyclic Synthesis : Elneairy (2010) described the use of related compounds in the synthesis of Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, illustrating their utility in creating complex organic molecules (Elneairy, 2010).
  • Role in Combinatorial Chemistry : A study on 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a bifunctional building block, underlines its potential in combinatorial chemistry for creating a variety of chemical compounds (Sopková-de Oliveira Santos et al., 2003).

Use in Materials Science

  • Development of Polymers : Research by Welterlich et al. (2012) highlighted the synthesis of deeply colored polymers using derivatives of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine, demonstrating its application in materials science (Welterlich, Charov, & Tieke, 2012).

Electronic and Optical Properties

  • Electrochemical Applications : Kucuk and Abe (2020) explored the use of boron-based compounds including 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in fluoride shuttle batteries, emphasizing their role in improving battery performance through enhanced fluoride ion conductivity (Kucuk & Abe, 2020).

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-9-5-6-18-11(9)15-8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFALGGJIXOGZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726102
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine

CAS RN

1034579-02-6
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine

Citations

For This Compound
1
Citations
Z Geng, Y Zhang, L Zheng, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2016 - Elsevier
We report herein a novel protocol to construct C–P bond from heteroaryl boronic acid with H-phosphonate diester under Pd–Ag catalyzed system without addition of base. This method, …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.